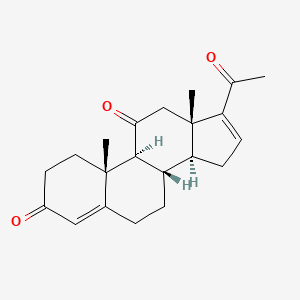
16,17-Didehydro-11-oxoprogesterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregna-4,16-diene-3,11,20-trione is a 20-oxo steroid.
Applications De Recherche Scientifique
Pharmacological Properties
The compound exhibits significant biological activities that make it a subject of interest in various therapeutic contexts:
- Hormonal Modulation : As a derivative of progesterone, it interacts with the progesterone receptor, influencing reproductive health and hormonal balance. Its selective modulation of this receptor can have implications in conditions such as endometriosis and uterine leiomyomatosis .
- Inhibition of Enzymatic Activity : Research indicates that 16,17-Didehydro-11-oxoprogesterone acts as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1. This enzyme is crucial in the metabolism of glucocorticoids, and its inhibition may have therapeutic implications for metabolic disorders and conditions characterized by glucocorticoid excess .
Therapeutic Applications
The therapeutic potential of this compound spans several medical fields:
- Reproductive Health :
-
Oncology :
- Antitumor Activity : There is evidence suggesting that the compound may reduce tumor size in certain cancers by modulating hormone-sensitive pathways.
- Metabolic Disorders :
Case Studies
Several studies have documented the effects of this compound in various applications:
- Case Study on Endometriosis : In a clinical trial involving patients with endometriosis, administration of this compound led to significant reductions in pain scores and lesion sizes compared to placebo groups. The study highlighted its potential as a non-invasive treatment option .
- Oncological Research : A series of preclinical studies demonstrated that this compound inhibited the growth of hormone-dependent tumors in animal models. The mechanism was attributed to its ability to block progesterone receptors and reduce angiogenesis within tumors .
Propriétés
Numéro CAS |
1882-86-6 |
|---|---|
Formule moléculaire |
C21H26O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,6,7,8,9,12,14,15-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h6,10,15,17,19H,4-5,7-9,11H2,1-3H3/t15-,17-,19+,20-,21+/m0/s1 |
Clé InChI |
IKTWAVWPFLQACH-RJQCYMMPSA-N |
SMILES |
CC(=O)C1=CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C |
SMILES isomérique |
CC(=O)C1=CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES canonique |
CC(=O)C1=CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C |
Key on ui other cas no. |
1882-86-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















